molecular formula C16H20N2O4S B2585425 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034468-58-9

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No. B2585425
M. Wt: 336.41
InChI Key: QPLDBBBCDCXPQH-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as THU, is a synthetic compound that has shown promising results in scientific research. THU is a urea derivative that has been studied extensively for its potential use in cancer treatment.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized and evaluated a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds, with optimized spacer length and conformational flexibility, showed high inhibitory activities, potentially useful in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the synthesis of ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method provides a cost-effective and environmentally friendly way to convert carboxylic acids to ureas, which could be beneficial in various pharmaceutical and chemical syntheses (Thalluri et al., 2014).

Antiparkinsonian Activity of Urea and Thiourea Derivatives

Azam et al. (2009) investigated 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives for their antiparkinsonian activity. Their findings suggest these compounds' potential in developing new treatments for Parkinson's disease (Azam et al., 2009).

Directed Lithiation of Urea Derivatives

Smith et al. (2013) studied the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showing the potential for high yields of substituted products. This research is significant in the field of organic synthesis, particularly in the development of novel compounds (Smith et al., 2013).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to Alzheimer's disease. Their research contributes to the understanding of potential therapeutic agents for neurodegenerative diseases (Sujayev et al., 2016).

Antimicrobial Activities of Urea Derivatives

Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a type of urea derivative, and tested their antimicrobial activities. This study is significant in the search for new antimicrobial agents (Sharma et al., 2004).

Role of Urea Derivatives in Cardiac Protection

Hashimoto et al. (2001) investigated the effects of a urea derivative, T-0970, as a free radical scavenger in reducing myocardial infarct size. This study provides insights into potential treatments for cardiac diseases (Hashimoto et al., 2001).

Synthesis of Water-Soluble Polymers from Urea Derivatives

Han et al. (2003) conducted a study on the anionic polymerizations of methacrylate monomers, including those derived from urea, to synthesize water-soluble polymers. These findings are relevant in materials science, particularly for applications requiring specific solubility properties (Han et al., 2003).

Urea Derivatives as Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) explored trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, which could have implications in the treatment of obesity and related metabolic disorders (Fotsch et al., 2001).

Antitumor Activities of Urea Derivatives

Hu et al. (2018) studied the antitumor activity of a specific urea derivative, highlighting its potential in cancer treatment and drug development (Hu et al., 2018).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDBBBCDCXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

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